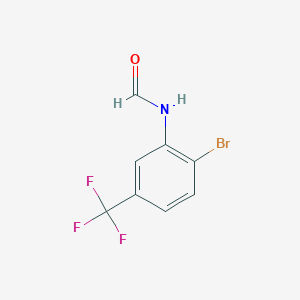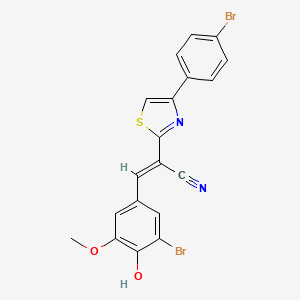
4-Fluoro-4'-methoxybiphenyl
Übersicht
Beschreibung
4-Fluoro-4’-methoxybiphenyl is a chemical compound with the molecular formula C13H11FO . It is also known by its CAS number 450-39-5 .
Molecular Structure Analysis
The molecular weight of 4-Fluoro-4’-methoxybiphenyl is 202.23 g/mol . The exact mass is 202.079393 g/mol . The structure of the compound includes a biphenyl core with a fluoro group on one ring and a methoxy group on the other .Physical And Chemical Properties Analysis
The melting point of 4-Fluoro-4’-methoxybiphenyl is between 87.3-87.8 °C . The predicted boiling point is 298.1±23.0 °C, and the predicted density is 1.105±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Gas Chromatography Mass Spectrometry : Tulp, Olie, and Hutzinger (1977) explored the gas chromatographic properties and mass spectra of several fluoro-, chloro-, and bromomethoxy-biphenyls. This research is pivotal for understanding the behavior of compounds like 4-Fluoro-4'-methoxybiphenyl in metabolic experiments and their subsequent identification through mass spectrometry (Tulp, Olie, & Hutzinger, 1977).
Alzheimer's Disease Research : Kepe et al. (2006) utilized a derivative of 4-Fluoro-4'-methoxybiphenyl in PET imaging for studying serotonin 1A receptors in the brains of Alzheimer's disease patients. This application is significant in understanding the pathology of Alzheimer's and potentially developing diagnostic tools (Kepe et al., 2006).
Fluorescence Quenching Studies : Geethanjali et al. (2015) examined the fluorescence quenching properties of 4-Fluoro-4'-methoxybiphenyl and similar compounds. Such studies are important for developing new fluorescent materials and understanding their interaction with other chemicals (Geethanjali et al., 2015).
Development of Fluorescence Probes : Gabe et al. (2006) synthesized derivatives of 4-Fluoro-4'-methoxybiphenyl to improve solubility in aqueous solutions and explore their potential as novel fluorescence probes. This has implications in biochemical sensing and imaging (Gabe et al., 2006).
Investigation of Biological Activity : Rosenblum et al. (1998) discussed a compound incorporating 4-Fluoro-4'-methoxybiphenyl, highlighting its potential in cholesterol absorption inhibition. Such research contributes to understanding the biological activities of these compounds (Rosenblum et al., 1998).
Proton Exchange Membranes Research : Kim, Robertson, and Guiver (2008) utilized a derivative of 4-Fluoro-4'-methoxybiphenyl in synthesizing new sulfonated polymers for use in proton exchange membranes, relevant in fuel cell technology (Kim, Robertson, & Guiver, 2008).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
One study suggests that similar compounds may be involved in the degradation pathway of 4,4-difluorobiphenyl . More research is needed to confirm these findings and to understand the downstream effects of these pathway alterations.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It’s possible that the compound could have a variety of effects depending on its targets and the biochemical pathways it affects .
Eigenschaften
IUPAC Name |
1-fluoro-4-(4-methoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHJIGXCDCZLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-methoxybiphenyl | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

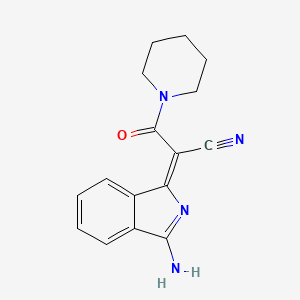
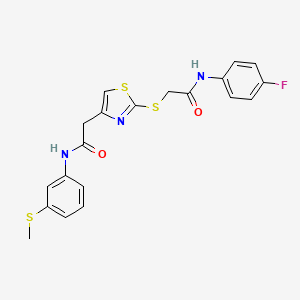
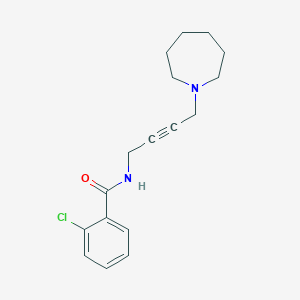
![1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2995854.png)
![N-cyclohexyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2995858.png)
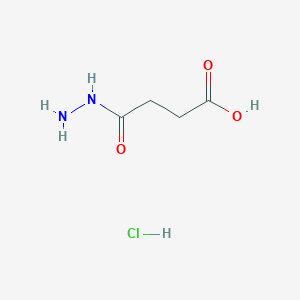
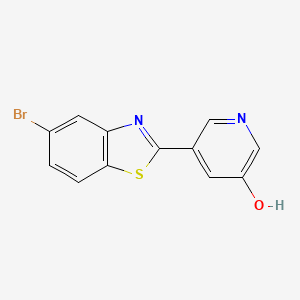
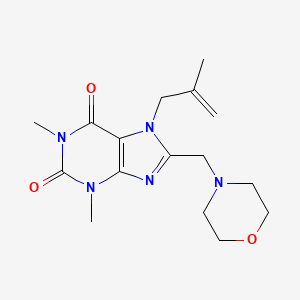
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2995863.png)
![3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2995864.png)
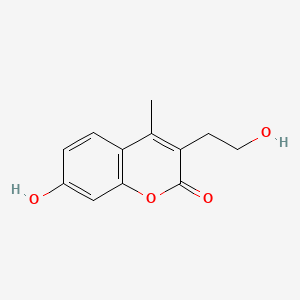
![3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2995868.png)
